molecular formula C8H14O B6185223 rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol CAS No. 2624109-07-3

rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol

Cat. No.: B6185223
CAS No.: 2624109-07-3
M. Wt: 126.2
InChI Key:
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Description

rac-(1R,2S,7S)-bicyclo[510]octan-2-ol is a bicyclic compound with a unique structure that includes a fused cyclopropane ring

Preparation Methods

The synthesis of rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol typically involves the use of cycloaddition reactions. One common method is the enantioselective synthesis via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it a preferred route for obtaining optically active compounds.

Chemical Reactions Analysis

rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Scientific Research Applications

rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved often include modulation of enzyme activity or receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol can be compared with other bicyclic compounds such as:

These comparisons highlight the unique aspects of this compound, particularly its stereochemistry and the absence of heteroatoms, which influence its chemical and biological properties.

Properties

CAS No.

2624109-07-3

Molecular Formula

C8H14O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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